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Compound of Interest

Compound Name: Ethyl 3-amino-5-chloropicolinate

CAS No.: 27330-35-4

Cat. No.: B1585373

Get Quote

In the landscape of modern drug discovery and agrochemical development, heterocyclic

scaffolds serve as the backbone for a vast array of biologically active molecules. Among these,

the substituted pyridine ring system holds a position of prominence due to its versatile chemical

reactivity and its ability to engage with biological targets through various non-covalent

interactions. Ethyl 3-amino-5-chloropicolinate is a key heterocyclic building block, offering a

strategically functionalized scaffold for medicinal chemists and process development scientists.

Its unique arrangement of an amino group, a chloro substituent, and an ethyl ester on the

picolinate framework provides three distinct points for chemical modification, enabling the

exploration of diverse chemical spaces. This guide provides a comprehensive overview of its

chemical properties, a robust synthesis protocol derived from established principles, detailed

analytical methodologies for characterization, and insights into its application as a pivotal

intermediate in synthetic chemistry.

Part 1: Core Compound Profile & Physicochemical
Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective

and safe utilization in any research or development setting. Ethyl 3-amino-5-chloropicolinate
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is a solid at room temperature, a characteristic that distinguishes it from many simpler

picolinate esters which are often liquids[1][2].

The data presented below has been compiled from reliable chemical supplier databases and

cross-referenced for accuracy.

Property Value Source(s)

IUPAC Name
Ethyl 3-amino-5-

chloropyridine-2-carboxylate
N/A

Synonyms
Ethyl 3-amino-5-chloro-2-

pyridinecarboxylate
[1]

CAS Number 27330-35-4 [3][4]

Molecular Formula C₈H₉ClN₂O₂ [4]

Molecular Weight 200.62 g/mol [4]

Physical Form Solid [1]

Melting Point

Not available in published

literature. Must be determined

experimentally.

N/A

Solubility

Miscible with water

(unsubstituted ethyl picolinate)

[1][2]. Expected to be soluble

in polar organic solvents such

as methanol, ethanol, DMSO,

and chlorinated solvents based

on its structure.

N/A

SMILES
CCOC(=O)C1=C(N)C=C(Cl)C

=N1
[4]

Part 2: Synthesis and Mechanistic Rationale
The synthesis of Ethyl 3-amino-5-chloropicolinate is most efficiently achieved via the acid-

catalyzed esterification of its corresponding carboxylic acid, 3-amino-5-chloropicolinic acid
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(CAS 53636-68-3)[5]. The use of thionyl chloride (SOCl₂) in an excess of the desired alcohol

(ethanol) is a well-established and highly effective method for this transformation, particularly

for substrates containing acid-sensitive functional groups or, as in this case, a basic amino

group.

Mechanistic Insight
The reaction does not proceed through the simple formation of an acyl chloride intermediate

from the carboxylic acid. Instead, the thionyl chloride reacts rapidly with the solvent (ethanol) to

generate anhydrous hydrogen chloride (HCl) and diethyl sulfite. This in situ generation of HCl is

critical as it serves two primary functions:

Protonation of the Amine: The basic amino group is immediately protonated to form its

hydrochloride salt. This protection is crucial as it prevents the amine from engaging in

unwanted side reactions, such as amide formation.

Fischer Esterification Catalyst: The anhydrous HCl acts as the catalyst for the classical

Fischer esterification reaction, protonating the carbonyl oxygen of the carboxylic acid,

thereby activating it towards nucleophilic attack by ethanol.

This one-pot approach is highly efficient, drives the equilibrium towards the ester product due

to the large excess of ethanol, and simplifies the workflow by integrating amine protection and

esterification seamlessly.

Experimental Workflow Diagram
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Reaction Setup

Reaction

Work-up & Isolation

Purification

Suspend 3-amino-5-chloropicolinic acid in anhydrous Ethanol

Cool mixture to 0°C in an ice bath

Slowly add Thionyl Chloride dropwise

Allow to warm to room temperature

Heat mixture to reflux (e.g., ~78°C)

Monitor reaction by TLC/LC-MS until completion

Cool and remove solvent under reduced pressure

Neutralize residue with aq. NaHCO₃

Extract product with Ethyl Acetate

Dry organic layer (Na₂SO₄), filter, and concentrate

Purify crude solid via column chromatography or recrystallization

Click to download full resolution via product page

Caption: Synthesis workflow for Ethyl 3-amino-5-chloropicolinate.
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Detailed Step-by-Step Protocol
Materials:

3-amino-5-chloropicolinic acid

Anhydrous Ethanol (EtOH)

Thionyl Chloride (SOCl₂)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware, reflux condenser, magnetic stirrer, ice bath.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, suspend 3-amino-5-chloropicolinic acid (1.0 eq) in anhydrous ethanol (approx.

10-20 mL per gram of acid).

Reagent Addition: Cool the suspension to 0°C using an ice-water bath. Add thionyl chloride

(1.5-2.0 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Causality:Slow

addition is critical to control the exothermic reaction between thionyl chloride and ethanol.

The suspension will gradually become a clear solution as the hydrochloride salt of the

starting material forms.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Subsequently, heat the reaction mixture to reflux (approx. 78°C) and

maintain for 4-12 hours.

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or

LC-MS, observing the disappearance of the starting material spot.
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Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the

excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.

Neutralization: Carefully neutralize the residue by adding saturated aqueous NaHCO₃

solution until effervescence ceases. This deprotonates the amine hydrochloride salt to the

free amine, making the product soluble in organic solvents.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

ethyl acetate (3 x volume of aqueous layer).

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: The resulting crude solid can be purified by flash column chromatography on

silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to

afford the final product.

Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. A combination of spectroscopic and chromatographic techniques

should be employed.

Chromatographic Analysis (HPLC)
A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for

assessing the purity of the final compound and for monitoring reaction progress.

Protocol:

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% formic acid

or a buffer like ammonium formate) is recommended.

Example Gradient: Start at 10% ACN, ramp to 95% ACN over 10 minutes, hold for 2

minutes, and re-equilibrate.
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Flow Rate: 1.0 mL/min.

Detection: UV detector set at a wavelength where the pyridine ring absorbs, typically around

254 nm or 280 nm.

Trustworthiness:This method is self-validating. The appearance of a single, sharp peak

indicates high purity. The retention time serves as a reliable identifier for the compound

under consistent conditions.

Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. The following are predicted chemical shifts

(δ) in ppm relative to TMS, assuming CDCl₃ as the solvent.
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Predicted
NMR Data

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

¹H NMR ~8.05 d 1H H-6

Deshielded

by adjacent

nitrogen and

para to the

electron-

withdrawing

Cl.

~7.60 d 1H H-4

Deshielded

by adjacent

nitrogen and

ortho to the

electron-

withdrawing

Cl.

~5.50 br s 2H -NH₂

Broad signal

due to

quadrupole

relaxation

and

exchange;

donating

group

shields.

4.35 q 2H -OCH₂CH₃

Standard

ethyl ester

quartet.

1.38 t 3H -OCH₂CH₃

Standard

ethyl ester

triplet.

¹³C NMR ~167.0 s - C=O Ester

carbonyl
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carbon.

~149.0 s - C-5

Carbon

bearing the

chloro group.

~145.0 s - C-3

Carbon

bearing the

amino group.

~138.0 s - C-6 Aromatic CH.

~118.0 s - C-4 Aromatic CH.

~115.0 s - C-2

Carbon

bearing the

ester group.

~61.5 s - -OCH₂CH₃

Ester

methylene

carbon.

~14.5 s - -OCH₂CH₃
Ester methyl

carbon.

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through

fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺): A peak at m/z = 200 is expected. A characteristic M+2 peak at m/z = 202

with approximately one-third the intensity of the M+ peak will be present, confirming the

presence of a single chlorine atom.

Key Fragments:

m/z = 155: Loss of the ethoxy radical (•OCH₂CH₃), a common fragmentation for ethyl

esters.
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m/z = 127: Subsequent loss of carbon monoxide (CO) from the m/z 155 fragment.

m/z = 172: Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement, if sterically

feasible.

Part 4: Applications in Synthesis
Ethyl 3-amino-5-chloropicolinate is not an end product but a versatile intermediate. Its value

lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective

modifications.

Amine Functionalization: The 3-amino group is a potent nucleophile, readily participating in

reactions such as acylation, sulfonylation, and urea formation to build more complex amide-

based structures. This is a key strategy in medicinal chemistry to introduce functionalities

that can form hydrogen bonds with protein targets.

Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid,

which can then be coupled with amines to form amides (e.g., using peptide coupling

reagents), or it can be reduced to a primary alcohol.

Cross-Coupling Reactions: While the C-Cl bond on an electron-poor pyridine ring is less

reactive than aryl bromides or iodides, it can participate in cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig) under specific catalytic conditions, allowing for the introduction of

aryl or alkyl groups at the 5-position.

Logical Application Workflow
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Amine Modification

Ester Modification

Cross-Coupling

Ethyl 3-amino-5-chloropicolinate

Acylation / Sulfonylation
(R-COCl, R-SO₂Cl)

Hydrolysis (LiOH)

Reduction (LiAlH₄)

Suzuki / Buchwald Coupling
(Ar-B(OH)₂, Pd catalyst)

Amides / Sulfonamides

Picolinic Acid Derivative

Hydroxymethyl Pyridine

5-Aryl Picolinate Derivative

Click to download full resolution via product page

Caption: Reactivity pathways of Ethyl 3-amino-5-chloropicolinate.

Part 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable.

Hazard Identification: The compound is classified as harmful if swallowed (H302) and is a

suspected skin, eye, and respiratory irritant[1].

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood.

Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

Handling: Avoid creating dust. Use appropriate tools for solid transfer.

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert

atmosphere (e.g., nitrogen or argon) to prevent degradation[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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